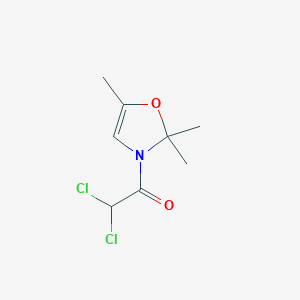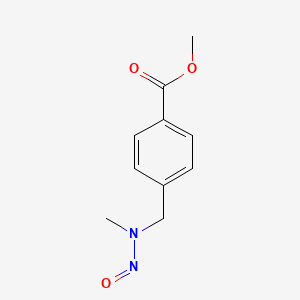
1,2-benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- is a chemical compound that belongs to the class of benzisothiazoles. These compounds are known for their diverse biological activities and are used in various industrial applications. The structure of this compound includes a benzisothiazole ring fused with a propenyl group, making it a unique entity in its class.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- typically involves the reaction of benzisothiazole derivatives with propenylating agents under controlled conditions. Common reagents used in the synthesis include acyl chlorides, anhydrides, and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the benzisothiazole ring using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzisothiazoles, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1,2-benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- involves interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: A parent compound with similar structural features.
2-Methyl-1,2-benzisothiazol-3(2H)-one: A methylated derivative with distinct properties.
1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide: An oxidized form with different reactivity.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 2-(1-oxo-2-propenyl)- is unique due to the presence of the propenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other benzisothiazole derivatives.
Propiedades
Número CAS |
95178-93-1 |
|---|---|
Fórmula molecular |
C10H7NO2S |
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
2-prop-2-enoyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H7NO2S/c1-2-9(12)11-10(13)7-5-3-4-6-8(7)14-11/h2-6H,1H2 |
Clave InChI |
XFXOBMQMRPHYNT-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)N1C(=O)C2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)

![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)



![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)



